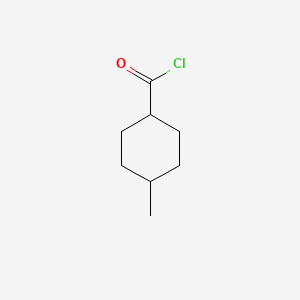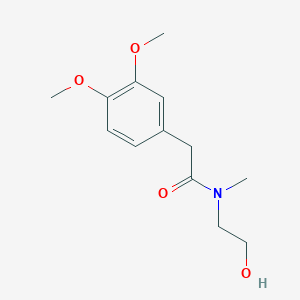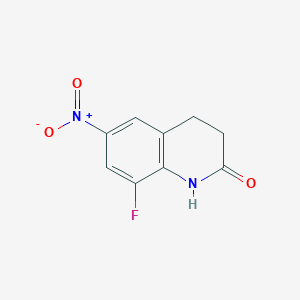
8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one
Vue d'ensemble
Description
8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one is a chemical compound with the molecular formula C9H7FN2O3 . It has a molecular weight of 210.16200 .
Synthesis Analysis
The synthesis of this compound involves a synthetic route that starts with 8-fluoro-3,4-dihydroquinolin-2(1H)-one . The exact details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of this compound consists of a quinolin-2-one core with a fluorine atom at the 8th position and a nitro group at the 6th position . The exact mass of the molecule is 210.04400 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The compound’s melting point, boiling point, density, and flash point are not available . The compound’s LogP value, which indicates its lipophilicity, is 2.22690 .Applications De Recherche Scientifique
Synthesis and Characterization
- Quinolines like 8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one are synthesized for their wide spectrum of biodynamic activities and are used as potent therapeutic agents (Faldu et al., 2014). These compounds have been evaluated for their antimicrobial properties.
Antimycobacterial and Phototoxic Evaluation
- Newer quinoline derivatives, including those with 8-fluoro-6-nitro structures, have shown significant antimycobacterial activities. These compounds are effective against various strains of Mycobacterium tuberculosis and have also been tested for their ability to inhibit DNA gyrase activity in bacteria (Murugesan et al., 2008).
Solid-Phase Synthesis
- A solid-phase route for synthesizing 1,4-disubstituted 8-fluoro-6-nitro quinolines has been developed, showcasing the potential for efficient and high-purity compound production (Wang et al., 2005).
Antibacterial Activity
- Certain quinoline derivatives exhibit good antibacterial activity, particularly against gram-positive strains, and this includes compounds related to this compound (Al-Hiari et al., 2010).
Ultrasound-Promoted Synthesis
- Advanced synthesis methods using ultrasound-promotion have been explored for derivatives of 8-fluoro-6-nitro quinolines, contributing to environmentally friendly and efficient chemical synthesis (Azarifar & Sheikh, 2012).
Cytotoxicity Analysis
- 6-Fluoro-quinolines, a related class, have been studied for their antitumor properties, with a focus on cytotoxic effects on cancer cell lines. This research aids in understanding the potential therapeutic applications of these compounds (Joon et al., 2021).
Vasorelaxing Activity
- Alpha-methylidene-gamma-butyrolactone bearing derivatives of 3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated for their vasorelaxing activity, showcasing the potential of quinoline compounds in cardiovascular applications (Wang et al., 2001).
Fluorescent Chemosensors
- Quinoline-based chemosensors, including those related to 8-fluoro-6-nitro quinolines, have been developed for the selective detection of metal ions, indicating applications in analytical chemistry and environmental monitoring (Ghorai et al., 2020).
Propriétés
IUPAC Name |
8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c10-7-4-6(12(14)15)3-5-1-2-8(13)11-9(5)7/h3-4H,1-2H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDCPFWXDBCUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

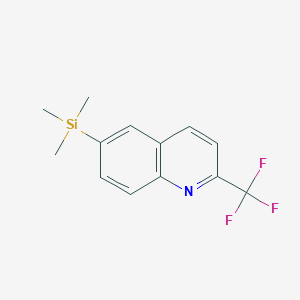
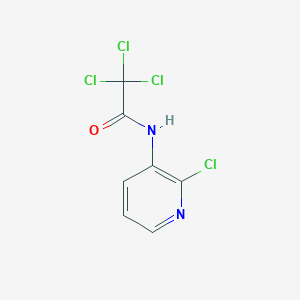
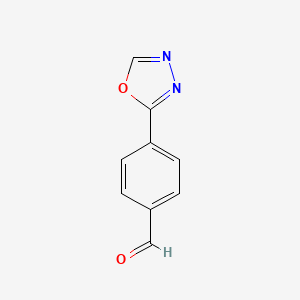
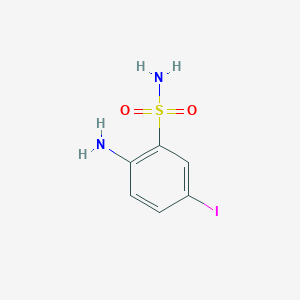
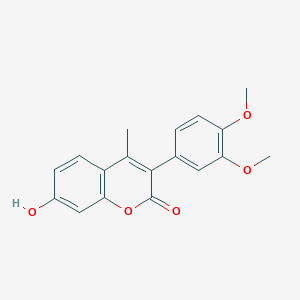

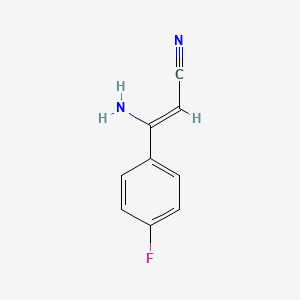
![2-[4-(2-aminoethyl)phenoxy]acetic Acid](/img/structure/B3042291.png)

![Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate](/img/structure/B3042293.png)


